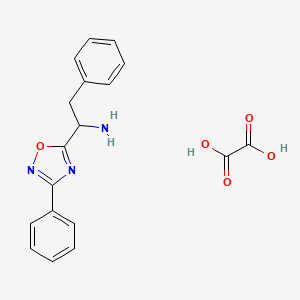
1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2503203-21-0 . It has a molecular weight of 221.73 . The IUPAC name for this compound is 1-amino-3-neopentylcyclobutane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c1-9(2,3)4-7-5-10(11,6-7)8(12)13;/h7H,4-6,11H2,1-3H3,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride (EN300-27147300), focusing on six unique fields:
Pharmaceutical Development
1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride is being explored for its potential as a building block in the synthesis of novel pharmaceutical compounds. Its unique cyclobutane structure can be utilized to create new drugs with improved efficacy and reduced side effects. Researchers are particularly interested in its application in developing treatments for neurological disorders and metabolic diseases .
Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its stable cyclobutane ring and functional groups make it a versatile precursor for synthesizing complex molecules. It is used in the production of various fine chemicals, agrochemicals, and specialty materials .
Material Science
In material science, 1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride is investigated for its potential to create novel polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials .
Biochemical Research
The compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its distinct structure allows researchers to probe the active sites of enzymes and understand the mechanisms of enzyme catalysis. This can lead to the development of enzyme inhibitors or activators for therapeutic purposes .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as a scaffold for designing new drugs. Its rigid cyclobutane ring provides a stable framework for attaching various functional groups, enabling the creation of molecules with specific biological activities. This approach is used to develop new treatments for cancer, infectious diseases, and inflammatory conditions .
Agricultural Chemistry
1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride is also studied for its applications in agricultural chemistry. It can be used to synthesize new agrochemicals, such as herbicides, insecticides, and fungicides. These compounds can help improve crop yields and protect plants from pests and diseases .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)4-7-5-10(11,6-7)8(12)13;/h7H,4-6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNIKBHFLISYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)

![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)
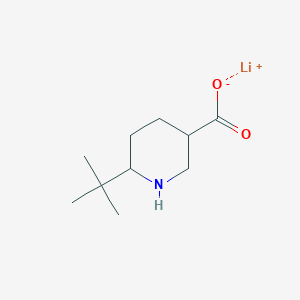
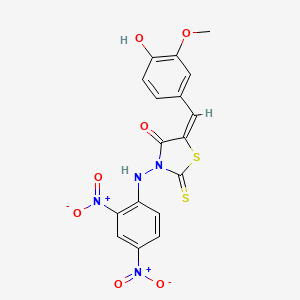
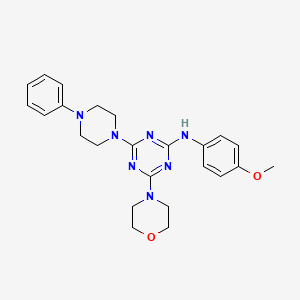
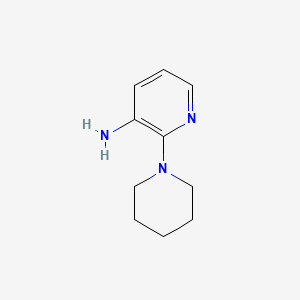
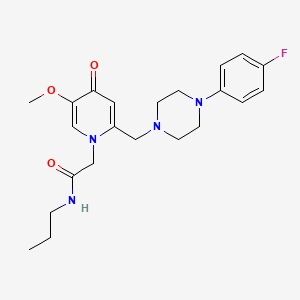
![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)
